molecular formula C11H25N3 B7792392 5-(4-Ethylpiperazin-1-yl)pentan-1-amine

5-(4-Ethylpiperazin-1-yl)pentan-1-amine

Cat. No.: B7792392
M. Wt: 199.34 g/mol
InChI Key: NZQVWTWHWZATIY-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)pentan-1-amine is a tertiary amine featuring a pentanamine backbone substituted at the fifth carbon with a 4-ethylpiperazine moiety. Its molecular formula is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate solubility, bioavailability, and receptor interactions via their basic nitrogen centers.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVWTWHWZATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)pentan-1-amine typically involves the reaction of 1-ethylpiperazine with a suitable alkylating agent. One common method is the alkylation of 1-ethylpiperazine with 1-bromopentane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and synthetic differences between 5-(4-Ethylpiperazin-1-yl)pentan-1-amine and its analogs:

Compound Name Substituent on Piperazine Backbone Structure Molecular Weight (g/mol) Key Synthesis Methods
This compound Ethyl Pentanamine 199.34 Not explicitly described
5-(Piperazin-1-yl)pentan-1-amine None Pentanamine 171.28 Unspecified (PubChem entry)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Methyl Pyrimidine 193.25 Buchwald-Hartwig coupling
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Methyl Cyclohexane 197.32 Hydrogenation/debenzylation
Key Observations:

Methylpiperazine derivatives (e.g., Compound 235 in ) are more polar, favoring aqueous solubility, which is critical for intravenous drug formulations .

Backbone Modifications :

  • Pentanamine vs. Pyrimidine : The flexible pentanamine chain in the target compound may improve conformational adaptability for receptor binding, whereas the rigid pyrimidine backbone in Compound 235 enables π-π stacking interactions with aromatic residues in enzyme active sites .
  • Cyclohexane Backbone : Cyclohexylamine derivatives (e.g., Compound 289) introduce stereochemical complexity, which can enhance target selectivity but complicate synthesis .

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